molecular formula C24H24N2O4 B6111594 N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B6111594
M. Wt: 404.5 g/mol
InChI Key: LYWYLGYYIUBJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound with the molecular formula C24H24N2O4 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 4-ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo oxidation reactions, typically involving the ethoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the amide groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of amides with biological systems

Industry: In the industrial sector, this compound can be used in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects is primarily through its interactions with other molecules. The amide groups can form hydrogen bonds, while the benzene rings can participate in π-π interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

    N1,N4-BIS(4-BUTYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: This compound has butyl groups instead of ethoxy groups, which can affect its solubility and reactivity.

    N1,N4-BIS(4-METHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: The presence of methoxy groups can influence the compound’s electronic properties and its interactions with other molecules.

Uniqueness: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of ethoxy groups, which can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-N,4-N-bis(4-ethoxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-13-9-19(10-14-21)25-23(27)17-5-7-18(8-6-17)24(28)26-20-11-15-22(16-12-20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWYLGYYIUBJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.